molecular formula C23H25ClN4O2 B10902260 1-(4-chlorobenzyl)-N'-{(E)-[4-(pentyloxy)phenyl]methylidene}-1H-pyrazole-3-carbohydrazide

1-(4-chlorobenzyl)-N'-{(E)-[4-(pentyloxy)phenyl]methylidene}-1H-pyrazole-3-carbohydrazide

Cat. No.: B10902260
M. Wt: 424.9 g/mol
InChI Key: GGGQBXJZYQCFSK-PCLIKHOPSA-N
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Description

1-(4-CHLOROBENZYL)-N’~3~-{(E)-1-[4-(PENTYLOXY)PHENYL]METHYLIDENE}-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROBENZYL)-N’~3~-{(E)-1-[4-(PENTYLOXY)PHENYL]METHYLIDENE}-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves the following steps:

    Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the chlorobenzyl group: This step involves the alkylation of the pyrazole core with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the hydrazide: The pyrazole derivative is then reacted with hydrazine hydrate to form the corresponding hydrazide.

    Condensation with the aldehyde: Finally, the hydrazide is condensed with 4-(pentyloxy)benzaldehyde under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLOROBENZYL)-N’~3~-{(E)-1-[4-(PENTYLOXY)PHENYL]METHYLIDENE}-1H-PYRAZOLE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Agriculture: Studied for its potential use as a pesticide or herbicide.

    Materials Science: Explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROBENZYL)-N’~3~-{(E)-1-[4-(PENTYLOXY)PHENYL]METHYLIDENE}-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
  • 1-(4-Chlorobenzyl)-3-(4-nitrophenyl)-1H-pyrazole-5-carbohydrazide
  • 1-(4-Chlorobenzyl)-3-(4-hydroxyphenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

1-(4-CHLOROBENZYL)-N’~3~-{(E)-1-[4-(PENTYLOXY)PHENYL]METHYLIDENE}-1H-PYRAZOLE-3-CARBOHYDRAZIDE is unique due to the presence of the pentyloxy group, which may impart distinct physicochemical properties and biological activities compared to other similar compounds.

Properties

Molecular Formula

C23H25ClN4O2

Molecular Weight

424.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-[(E)-(4-pentoxyphenyl)methylideneamino]pyrazole-3-carboxamide

InChI

InChI=1S/C23H25ClN4O2/c1-2-3-4-15-30-21-11-7-18(8-12-21)16-25-26-23(29)22-13-14-28(27-22)17-19-5-9-20(24)10-6-19/h5-14,16H,2-4,15,17H2,1H3,(H,26,29)/b25-16+

InChI Key

GGGQBXJZYQCFSK-PCLIKHOPSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=NN(C=C2)CC3=CC=C(C=C3)Cl

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=NNC(=O)C2=NN(C=C2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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